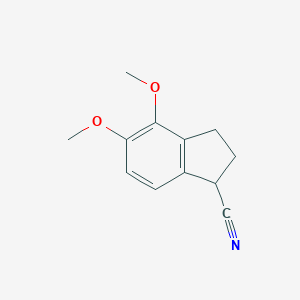
1-Cyano-4,5-dimethoxyindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-4,5-dimethoxyindan, also known as 2C-G-N, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug 2C-G and has been studied extensively for its potential as a research chemical.
Wirkmechanismus
The mechanism of action of 1-Cyano-4,5-dimethoxyindan is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Cyano-4,5-dimethoxyindan are similar to those of other phenethylamines. It has been shown to induce changes in perception, mood, and thought processes, and can also cause physical effects such as increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyano-4,5-dimethoxyindan in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is the potential for adverse effects on test subjects, which must be carefully monitored and controlled.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyano-4,5-dimethoxyindan. One area of interest is the development of new compounds that are more selective for specific serotonin receptors, which could lead to the development of new treatments for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyano-4,5-dimethoxyindan and its potential applications in various fields of study.
Synthesemethoden
The synthesis of 1-Cyano-4,5-dimethoxyindan involves several steps, starting with the reaction of 2,3-dimethoxytoluene with benzaldehyde to form 2,3-dimethoxyphenylpropene. The propene is then reacted with malononitrile to form a cyano-substituted intermediate, which is subsequently cyclized with sodium ethoxide to produce the final product, 1-Cyano-4,5-dimethoxyindan.
Wissenschaftliche Forschungsanwendungen
1-Cyano-4,5-dimethoxyindan has been studied extensively for its potential as a research chemical. It has been shown to exhibit psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline. Additionally, it has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
Eigenschaften
CAS-Nummer |
100449-14-7 |
|---|---|
Produktname |
1-Cyano-4,5-dimethoxyindan |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Synonyme |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



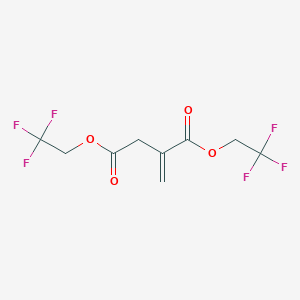
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)

![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

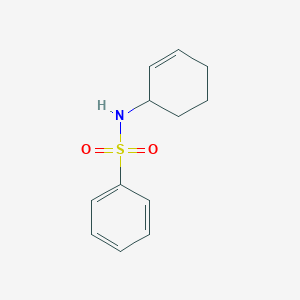
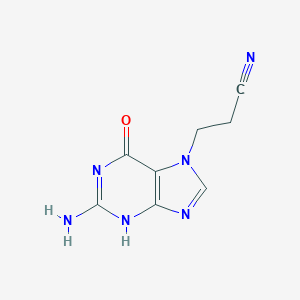
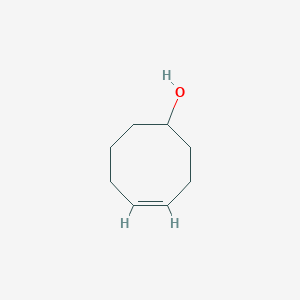
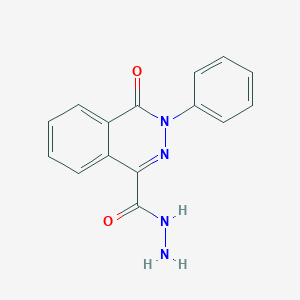
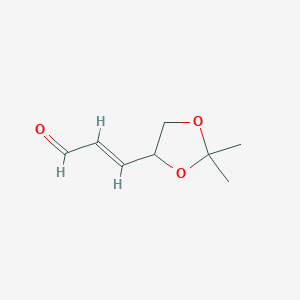
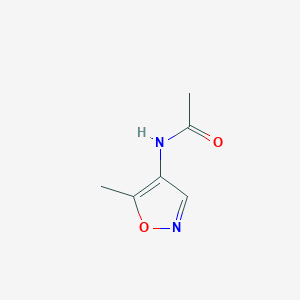
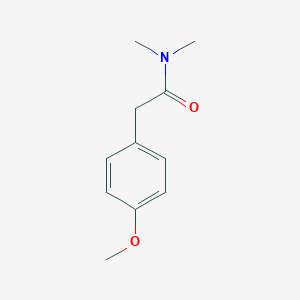

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)